6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride
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Overview
Description
6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride typically involves the chlorination of 2-N,2-N-dimethylquinoline-2,4-diamine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the chlorination step followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 2-N,2-N-dimethylquinoline-2,4-diamine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,6-dimethylquinoline
- 6-bromo-4-chloro-2,8-dimethylquinoline
- 2,6-dimethylquinoline
Uniqueness
6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-2-N,2-N-dimethylquinoline-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-15(2)11-6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-6H,1-2H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTWDZDVIRNGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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